2-Hydroxy-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-Hydroxy-4-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H3F3N2O It is known for its unique structure, which includes a hydroxyl group, a trifluoromethyl group, and a nitrile group attached to a nicotinonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under stirring conditions at a temperature range of 50-100°C for 3-9 hours. Catalysts such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, and potassium tert-butoxide are commonly used to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the trifluoromethyl group.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted nicotinonitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-(2-thienyl)-4-trifluoromethyl nicotinonitrile
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 3-Hydroxy-5-(trifluoromethyl)pyridine
Uniqueness
2-Hydroxy-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the nicotinonitrile backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-2-12-6(13)4(5)3-11/h1-2H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEHLXWMOPYFFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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